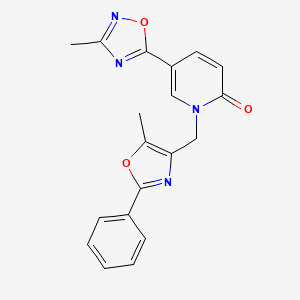
5-(3-methyl-1,2,4-oxadiazol-5-yl)-1-((5-methyl-2-phenyloxazol-4-yl)methyl)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-methyl-1,2,4-oxadiazol-5-yl)-1-((5-methyl-2-phenyloxazol-4-yl)methyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C19H16N4O3 and its molecular weight is 348.362. The purity is usually 95%.
BenchChem offers high-quality 5-(3-methyl-1,2,4-oxadiazol-5-yl)-1-((5-methyl-2-phenyloxazol-4-yl)methyl)pyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-methyl-1,2,4-oxadiazol-5-yl)-1-((5-methyl-2-phenyloxazol-4-yl)methyl)pyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Compounds containing 1,2,4-oxadiazole and pyridinyl groups have been synthesized and evaluated for their antimicrobial activities. For instance, derivatives starting from isonicotinic acid hydrazide have shown good to moderate antimicrobial activity against various strains, indicating the potential of such compounds in developing new antimicrobial agents (Bayrak et al., 2009).
Electronic Materials
The structural motifs related to oxadiazole and pyridinyl have been utilized in the development of materials for organic light-emitting diodes (OLEDs). A study on m-terphenyl oxadiazole derivatives has demonstrated their efficacy as electron-transporting and exciton-blocking materials, leading to highly efficient OLED devices (Shih et al., 2015). This suggests the potential application of the compound in the field of electronic materials.
Molecular Complexes
Oxadiazole compounds have been explored for their ability to form polymeric complexes with metals, such as zinc, which can lead to materials with unique properties. A specific study on a bis[4-methyl-3-(pyridin-3-yl)phenyl]-1,3,4-oxadiazole complex with ZnCl2 revealed one-dimensional chains through π-π interactions, highlighting the potential for designing new molecular materials (Hou et al., 2013).
Anticancer Research
The oxadiazole derivatives, especially those containing pyridinyl groups, have also been studied for their anticancer properties. A series of 1,3,4-oxadiazoles, thiadiazoles, triazoles, and Mannich bases were synthesized and showed significant cytotoxicity against various human cancer cell lines, underscoring the potential of such compounds in anticancer research (Abdo & Kamel, 2015).
Antitubercular Activity
The synthesis and evaluation of 1,3,4-oxadiazole derivatives for their antitubercular activity have shown promising results. These compounds exhibit minimum inhibiting concentrations within a specific range, suggesting their potential use in treating tuberculosis (Foks et al., 2004).
Eigenschaften
IUPAC Name |
5-(3-methyl-1,2,4-oxadiazol-5-yl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c1-12-16(21-18(25-12)14-6-4-3-5-7-14)11-23-10-15(8-9-17(23)24)19-20-13(2)22-26-19/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YINAJQPDYFILAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CN3C=C(C=CC3=O)C4=NC(=NO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-methyl-1,2,4-oxadiazol-5-yl)-1-((5-methyl-2-phenyloxazol-4-yl)methyl)pyridin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2585001.png)
![8-{4-[(6-Chloro-2-fluorophenyl)methyl]piperazinyl}-3-methyl-7-[(3-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2585002.png)
![N-[[4-(2-Methyl-3-oxo-2-propylpiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2585005.png)
![[5-Iodo-2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol](/img/structure/B2585007.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carbothioamide](/img/structure/B2585008.png)
![1,3-Dimethyl-7-(4-methylphenyl)-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2585009.png)
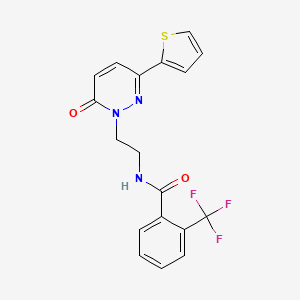
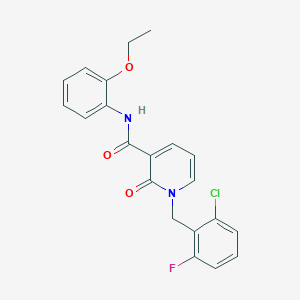
![2-[[1-(2-Methoxybenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2585017.png)
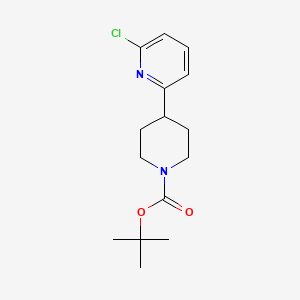
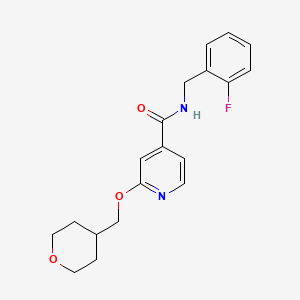
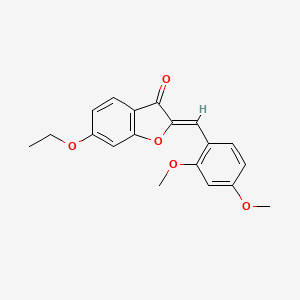
![1-[(3,4-dichlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2585022.png)
![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2585023.png)